Ácido quinurénico

Descripción general

Descripción

Kynurenic acid (KYNA or KYN) is a product of the normal metabolism of the amino acid L-tryptophan . It has been shown that kynurenic acid possesses neuroactive activity . It acts as an antiexcitotoxic and anticonvulsant, most likely through acting as an antagonist at excitatory amino acid receptors . Because of this activity, it may influence important neurophysiological and neuropathological processes .

Synthesis Analysis

Kynurenic acid is formed from L-kynurenine in a reaction catalyzed by the enzyme kynurenine—oxoglutarate transaminase . A novel eco-friendly, one-pot method for the synthesis of kynurenic acid derivatives has been investigated and optimized for one-batch, two-step microwave-assisted reactions .

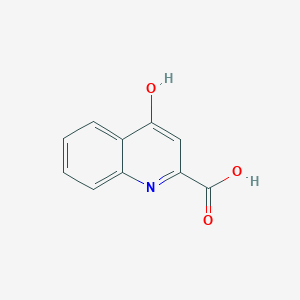

Molecular Structure Analysis

The molecular formula of Kynurenic acid is C10H7NO3 . The structural evaluation and electrophysiological effects of some kynurenic acid analogs have been studied .

Chemical Reactions Analysis

Kynurenic acid in the triplet state reacts with tryptophan (Trp) at neutral pH via proton-coupled electron transfer (PCET), which includes the stepwise transition of both electron and proton from Trp to triplet KNA .

Physical And Chemical Properties Analysis

The chemical formula of Kynurenic acid is C10H7NO3 . Its molar mass is 189.168 g/mol . The melting point of Kynurenic acid is 282.5 °C .

Aplicaciones Científicas De Investigación

Investigación en Neurociencia

El ácido quinurénico (KYNA) es conocido por sus propiedades neuroprotectoras y antioxidantes en humanos. Actúa como un modulador en los receptores de neurotransmisores excitatorios y se ha visto implicado en varios trastornos neurológicos. KYNA se utiliza en la investigación en neurociencia para estudiar sus efectos sobre la neurodegeneración, la neuroinflamación y la nocicepción .

Producción Microbiana

Estudios recientes han demostrado que la levadura Yarrowia lipolytica puede producir KYNA, destacando una posible vía microbiana para sintetizar este valioso compuesto. Esto abre caminos para aplicaciones biotecnológicas y la producción a gran escala de KYNA .

Ciencia Nutricional

KYNA puede ser sintetizado por el microbioma intestinal y está presente en los alimentos, aunque en pequeñas cantidades. La investigación sobre el enriquecimiento de los alimentos con KYNA está en curso, dados sus beneficios para la salud, que incluyen efectos antioxidantes y neuroprotectores .

Biología Celular

En biología celular, KYNA se utiliza como suplemento de medio para varias líneas celulares, incluidas las células epiteliales intestinales murinas y las neuronas derivadas de células madre pluripotentes inducidas (iPSC), para estudiar sus efectos sobre los procesos celulares .

Cicatrización de Heridas

KYNA presenta múltiples acciones que tienen efectos positivos sobre la salud humana, incluida la cicatrización de heridas. Sus propiedades antiinflamatorias y neuroprotectoras lo convierten en un tema de interés en la investigación enfocada en mejorar la cicatrización de heridas y prevenir las cicatrices .

Mecanismo De Acción

Target of Action

Kynurenic acid (KYNA) is a product of the kynurenine pathway of tryptophan metabolism . It primarily targets the ionotropic glutamate receptors (including NMDA, AMPA, and kainate receptors), the α7 nicotinic acetylcholine receptor (α7nAChR) , and the G protein-coupled receptor 35 (GPR35) . These receptors play crucial roles in neurophysiological and neuropathological processes .

Mode of Action

KYNA acts as an antagonist at ionotropic glutamate receptors and the α7nAChR It also signals via the GPR35 . Through its actions on GPR35, KYNA may induce the production of inositol trisphosphate and elicit Ca2+ mobilization .

Biochemical Pathways

KYNA is a product of one branch of the kynurenine pathway of tryptophan metabolism . The degradation of tryptophan along this pathway plays a crucial role in the regulation of the immune response, notably as a counter-regulatory mechanism in the context of inflammation . The significance of this pathway activation depends on the production of biologically active metabolites such as kynurenine (KYN), KYNA, quinolinic acid (QUIN), or anthranilic acid .

Pharmacokinetics

It is known that kyna is a product of the normal metabolism of the amino acid l-tryptophan . It is formed from L-kynurenine in a reaction catalyzed by the enzyme kynurenine—oxoglutarate transaminase .

Result of Action

KYNA possesses neuroactive activity and acts as an antiexcitotoxic and anticonvulsant . Because of this activity, it may influence important neurophysiological and neuropathological processes . It contributes to both the resolution of inflammation and the establishment of an immunosuppressive environment .

Action Environment

The action of KYNA is influenced by various environmental factors. For instance, the kynurenine pathway is stimulated by physiological perturbations, including immune activation, excessive stress, sleep loss, or obstetric complications . Furthermore, the expression and activity of the enzymes involved in the kynurenine pathway are regulated by hormones such as cortisol, insulin, glucagon, or epinephrine .

Safety and Hazards

Direcciones Futuras

Boosting KYNA levels, through interference with the KP enzymes or through application of prodrugs/analogs with high bioavailability and potency, is a promising clinical approach . The use of KYNA, alone or in combination with other compounds precisely influencing specific populations of neurons, is awaiting to become a significant therapy for neurodegenerative disorders .

Análisis Bioquímico

Biochemical Properties

KYNA is formed from L-kynurenine in a reaction catalyzed by the enzyme kynurenine—oxoglutarate transaminase . It has been proposed to act on five targets: as an antagonist at ionotropic AMPA, NMDA and Kainate glutamate receptors, as a noncompetitive antagonist at the glycine site of the NMDA receptor, as an antagonist of the α7 nicotinic acetylcholine receptor, as a ligand for the orphan G protein-coupled receptor GPR35, and as an agonist for the G protein-coupled receptor HCAR3 .

Cellular Effects

KYNA has been found to have a beneficial effect on wound healing and the prevention of scarring . It also inhibits cell proliferation and growth by regulating PI3K/AKT and MAPK signaling pathways in adenocarcinoma . Furthermore, KYNA has been shown to enhance Pgc-1a1 expression and cellular respiration, and increase the levels of Rgs14 in adipocytes, which leads to enhanced beta-adrenergic receptor signaling .

Molecular Mechanism

KYNA acts as an antagonist affecting all ionotropic glutamate receptors including NMDA, AMPA, and kainate receptors as well as the α7 nicotinic acetylcholine receptor . This suggests that KYNA exerts its effects at the molecular level through binding interactions with these receptors, leading to their inhibition or activation .

Temporal Effects in Laboratory Settings

In a study investigating the effects of KYNA on memory functions in mice, it was found that high doses of KYNA significantly decreased the avoidance latency, whereas a low dose of KYNA significantly elevated it compared with controls . This suggests that the effects of KYNA can change over time in laboratory settings.

Dosage Effects in Animal Models

In the same study, six different doses of KYNA were administered intracerebroventricularly to previously trained CFLP mice. It was found that a low dose of KYNA enhanced memory function, whereas high doses had the opposite effect .

Metabolic Pathways

KYNA is a product of one branch of the kynurenine pathway of tryptophan metabolism . The degradation of tryptophan along the kynurenine pathway plays a crucial role in the regulation of the immune response . Three rate-limiting enzymes of the kynurenine pathway, tryptophan 2,3-dioxygenase (TDO) and indolamine 2,3-dioxygenase (IDO) 1 and 2, have been described .

Transport and Distribution

KYNA is readily absorbed from the gastrointestinal tract; it is not metabolized and is excreted mainly in urine . This suggests that KYNA is transported and distributed within cells and tissues through absorption and excretion processes.

Subcellular Localization

The in vivo disposition of kynurenine in the brain depends on the cellular localization, intracellular compartmentalization, and kinetic characteristics of the degradative enzymes, as well as KATs . This suggests that the subcellular localization of KYNA and its activity or function could be influenced by these factors.

Propiedades

IUPAC Name |

4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZHHEIFKROPDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075417 | |

| Record name | 4-Hydroxy-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] Yellow needles; [Alfa Aesar MSDS], Solid | |

| Record name | Kynurenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Kynurenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463252 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

492-27-3, 13593-94-7 | |

| Record name | Kynurenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kynurenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Transtorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013593947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kynurenic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11937 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | kynurenic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KYNURENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H030S2S85J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kynurenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

280 °C | |

| Record name | Kynurenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

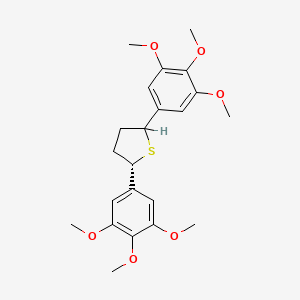

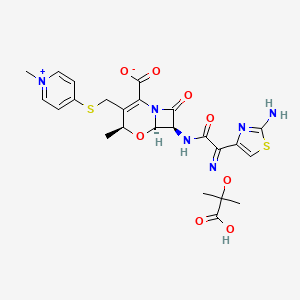

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,3S,4aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B1673805.png)

![(betaR,gammaS)-4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]thio]-gamma-hydroxy-beta-methylbenzenebutanoic acid sodium salt](/img/structure/B1673807.png)

![6-Hydroxybenzo[b]thiophene-2-sulfonamide](/img/structure/B1673808.png)

![Methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B1673811.png)

![(E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B1673815.png)

![sodium;(6R,7S)-7-[(1-benzylpyridin-4-ylidene)amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1673816.png)

![(2S)-N-[(2R)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1673819.png)

![3-[1-[(4-Chlorophenyl)methyl]-5-fluoro-3-methyl-2-indolyl]-2,2-dimethylpropanoic acid](/img/structure/B1673820.png)

![2-[9-[(4-Chlorophenyl)methyl]-6-fluoro-1,2,3,4,4a,9a-hexahydrocarbazol-1-yl]acetic acid](/img/structure/B1673824.png)